molecular formula C13H10N2OS B14708036 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile CAS No. 21762-91-4

5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile

Cat. No.: B14708036
CAS No.: 21762-91-4
M. Wt: 242.30 g/mol
InChI Key: NBICQSRIMQPNDE-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for producing thiophene derivatives under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Gewald reaction is often preferred due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

21762-91-4

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

5-acetyl-4-amino-2-phenylthiophene-3-carbonitrile

InChI

InChI=1S/C13H10N2OS/c1-8(16)12-11(15)10(7-14)13(17-12)9-5-3-2-4-6-9/h2-6H,15H2,1H3

InChI Key

NBICQSRIMQPNDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)C#N)N

Origin of Product

United States

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